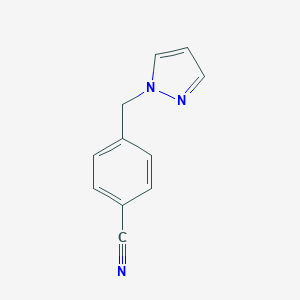![molecular formula C33H38P2 B060575 Bis[bis(3,5-dimethylphenyl)phosphino]methane CAS No. 167109-95-7](/img/structure/B60575.png)
Bis[bis(3,5-dimethylphenyl)phosphino]methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3,5-dimethylphenyl)phosphanylmethyl-bis(3,5-dimethylphenyl)phosphane is an organophosphorus compound characterized by the presence of two phosphine groups attached to 3,5-dimethylphenyl rings. This compound is known for its applications in coordination chemistry and catalysis due to its ability to form stable complexes with transition metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,5-dimethylphenyl)phosphanylmethyl-bis(3,5-dimethylphenyl)phosphane typically involves the reaction of 3,5-dimethylphenylmagnesium bromide with a suitable chlorophosphine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
Bis(3,5-dimethylphenyl)phosphanylmethyl-bis(3,5-dimethylphenyl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine groups are replaced by other functional groups.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, base reagents like potassium carbonate, and solvents such as toluene or tetrahydrofuran. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions yield phosphine oxides, while coupling reactions produce various biaryl compounds .
Scientific Research Applications
Bis(3,5-dimethylphenyl)phosphanylmethyl-bis(3,5-dimethylphenyl)phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals, which are essential in catalysis.
Biology: The compound’s ability to stabilize metal complexes makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Research is ongoing to explore its potential in drug development, particularly in designing metal-based drugs.
Industry: It is employed in industrial catalysis processes, including hydrogenation and carbon-nitrogen coupling reactions.
Mechanism of Action
The mechanism by which Bis(3,5-dimethylphenyl)phosphanylmethyl-bis(3,5-dimethylphenyl)phosphane exerts its effects involves the formation of coordination complexes with transition metals. These complexes can facilitate various catalytic processes by providing a stable environment for the metal center, enhancing its reactivity and selectivity . The molecular targets include transition metals such as palladium, platinum, and iridium, which are commonly used in catalytic cycles .
Comparison with Similar Compounds
Similar Compounds
Bis(3,5-dimethylphenyl)phosphine Oxide: This compound is similar in structure but contains an oxygen atom bonded to the phosphorus atom, making it more oxidized.
Bis(4-methoxy-3,5-dimethylphenyl)phosphine Oxide: This variant includes a methoxy group, which can influence its electronic properties and reactivity.
Uniqueness
Bis(3,5-dimethylphenyl)phosphanylmethyl-bis(3,5-dimethylphenyl)phosphane is unique due to its ability to form highly stable complexes with transition metals, making it particularly valuable in catalytic applications. Its steric and electronic properties can be fine-tuned by modifying the phenyl rings, providing versatility in various chemical reactions .
Properties
IUPAC Name |
bis(3,5-dimethylphenyl)phosphanylmethyl-bis(3,5-dimethylphenyl)phosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38P2/c1-22-9-23(2)14-30(13-22)34(31-15-24(3)10-25(4)16-31)21-35(32-17-26(5)11-27(6)18-32)33-19-28(7)12-29(8)20-33/h9-20H,21H2,1-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYKRIVFPTWIJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(CP(C2=CC(=CC(=C2)C)C)C3=CC(=CC(=C3)C)C)C4=CC(=CC(=C4)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400566 |
Source


|
| Record name | BIS[BIS(3,5-DIMETHYLPHENYL)PHOSPHINO]METHANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167109-95-7 |
Source


|
| Record name | BIS[BIS(3,5-DIMETHYLPHENYL)PHOSPHINO]METHANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
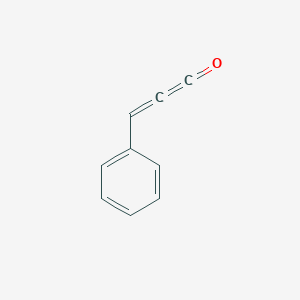

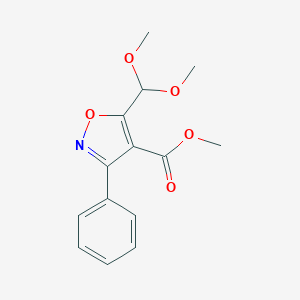
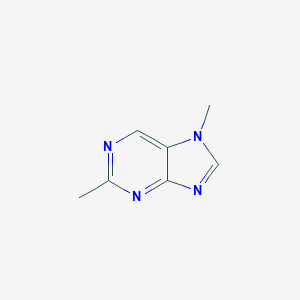
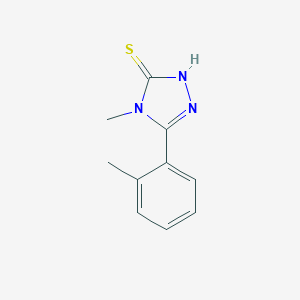

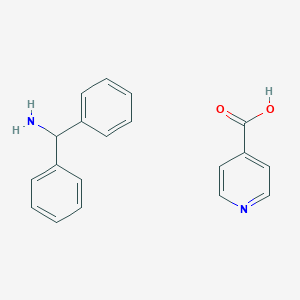
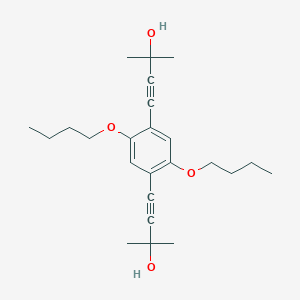
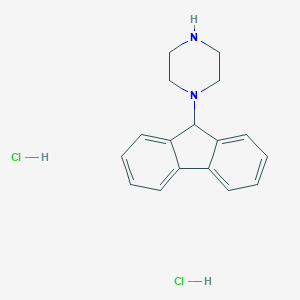
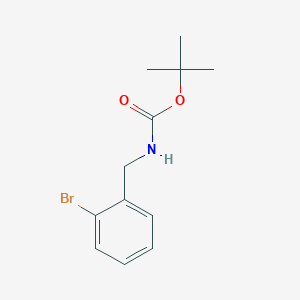
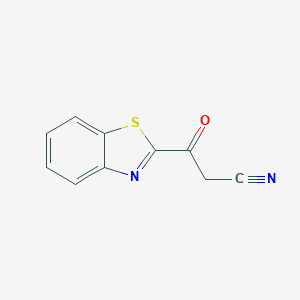

![2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid](/img/structure/B60524.png)
